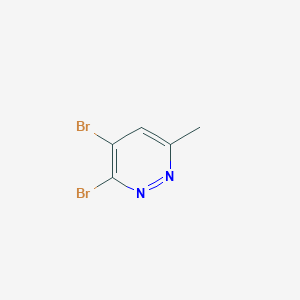

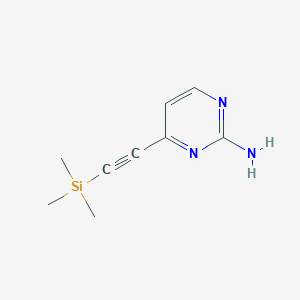

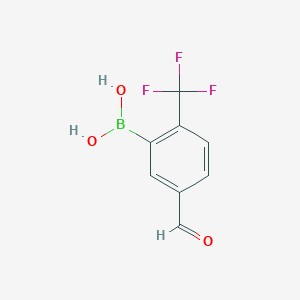

![molecular formula C15H13FN4O2 B2993824 N-(4-氟苄基)-6-甲基-4-氧代-4,5-二氢吡唑并[1,5-a]嘧啶-2-甲酰胺 CAS No. 1775542-32-9](/img/structure/B2993824.png)

N-(4-氟苄基)-6-甲基-4-氧代-4,5-二氢吡唑并[1,5-a]嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore their analogues are interesting in organic synthesis . Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings .

Synthesis Analysis

The synthesis of pyrazinamide analogues generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Molecular Structure Analysis

Pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis

The Yamaguchi reaction is widely and generally applied to synthesize esters and lactones. It involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .科学研究应用

氟代吡唑作为药物化学的基础模块

氟代吡唑,包括与所讨论化合物相似的衍生物,由于其作为药物化学中基础模块的用途而备受关注。新的 3-氨基-4-氟代吡唑的合成策略的开发涉及 β-甲硫基-β-烯胺酮的单氟化,然后与不同的肼缩合。该过程强调了该化合物在合成具有药物设计和发现潜在应用的氟代分子的相关性 (Surmont 等,2011)。

吡唑并[1,5-a]嘧啶衍生物的细胞毒性

吡唑并[1,5-a]嘧啶衍生物,其结构与目标化合物相关,已被合成并评估了其对包括艾氏腹水癌 (EAC) 细胞在内的各种癌细胞系的体外细胞毒活性。这项研究突出了此类化合物的潜在抗癌应用,为开发新的治疗剂做出了贡献 (Hassan 等,2014)。

氟代取代化合物的抗肺癌活性

对新型氟代取代的苯并[b]吡喃化合物(与 N-(4-氟苄基)-6-甲基-4-氧代-4,5-二氢吡唑并[1,5-a]嘧啶-2-甲酰胺具有共同的氟化主题)的研究表明具有显着的抗肺癌活性。这些发现支持对氟代化合物的治疗潜力的研究,特别是在肿瘤学领域 (Hammam 等,2005)。

吡唑衍生物的抗真菌和抗菌先导物

探索带有二苯醚片段的吡唑-4-甲酰肼衍生物,包括与目标化合物类似的结构,已导致发现针对琥珀酸脱氢酶 (SDH) 的新型抗真菌先导物。该研究说明了该化合物在开发新型抗真菌剂中的潜在应用,这在农业和制药中至关重要 (Wang 等,2020)。

作用机制

Mode of Action

Pyrazinamide, a related compound, is known to disrupt membrane energetics and inhibit membrane transport function at slightly acidic ph in mycobacterium tuberculosis . It’s plausible that N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide might have a similar mode of action.

Biochemical Pathways

Given the known action of pyrazinamide, it can be inferred that this compound might interfere with the fatty acid synthesis pathway in mycobacterium tuberculosis .

Pharmacokinetics

It is suggested that pyrazinamide derivatives might have a longer half-life, higher bioavailability, and be more effective .

Result of Action

It is known that pyrazinamide and its analogs inhibit the activity of purified fas i , which could lead to the inhibition of growth and replication of Mycobacterium tuberculosis.

Action Environment

It is known that the antituberculous activity of pyrazinamide is enhanced by iron , suggesting that the presence of certain environmental factors might influence the activity of this compound.

安全和危害

未来方向

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-2-4-11(16)5-3-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGSEPPPFDEULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

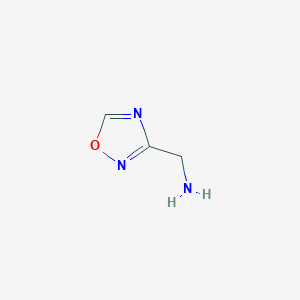

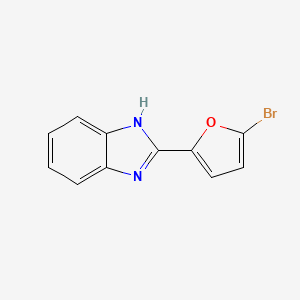

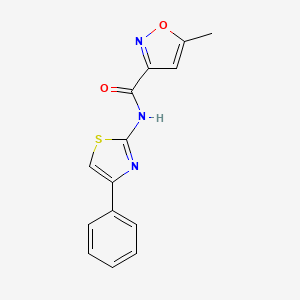

![(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2993746.png)

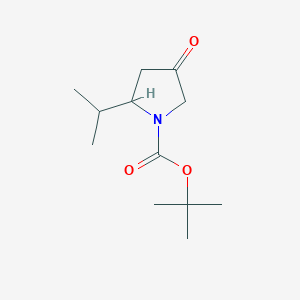

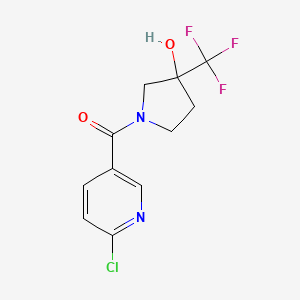

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B2993748.png)

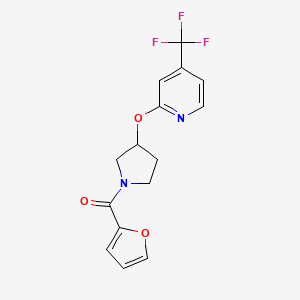

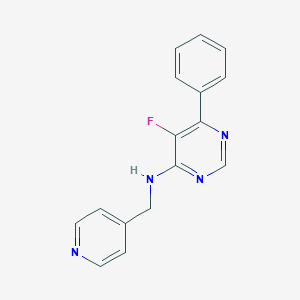

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-4-quinolinecarboxamide](/img/structure/B2993757.png)

amine hydrobromide](/img/no-structure.png)